molecular formula C5H6F2N6O11 B13410102 1,7-Difluoro-1,1,5,7,7-pentanitro-5-aza-3-oxaheptane CAS No. 80308-82-3

1,7-Difluoro-1,1,5,7,7-pentanitro-5-aza-3-oxaheptane

Cat. No.: B13410102
CAS No.: 80308-82-3
M. Wt: 364.13 g/mol
InChI Key: SOLZWBGEHVEJDE-UHFFFAOYSA-N
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Description

1,7-Difluoro-1,1,5,7,7-pentanitro-5-aza-3-oxaheptane is a chemical compound with the molecular formula C₅H₆F₂N₆O₁₁ and a molecular weight of 364.1315 g/mol It is characterized by the presence of multiple nitro groups, fluorine atoms, and a unique aza-oxa heptane structure

Preparation Methods

The synthesis of 1,7-Difluoro-1,1,5,7,7-pentanitro-5-aza-3-oxaheptane involves multiple steps, typically starting with the preparation of intermediate compounds that are subsequently reacted under specific conditions to form the final product. The exact synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods may involve large-scale reactions with optimized conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

1,7-Difluoro-1,1,5,7,7-pentanitro-5-aza-3-oxaheptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different derivatives.

    Substitution: The fluorine atoms and nitro groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

1,7-Difluoro-1,1,5,7,7-pentanitro-5-aza-3-oxaheptane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,7-Difluoro-1,1,5,7,7-pentanitro-5-aza-3-oxaheptane involves its interaction with molecular targets, leading to specific biochemical effects. The nitro groups and fluorine atoms play a crucial role in its reactivity and interactions with other molecules. The pathways involved may include the formation of reactive intermediates that can further react with biological or chemical targets .

Comparison with Similar Compounds

1,7-Difluoro-1,1,5,7,7-pentanitro-5-aza-3-oxaheptane can be compared with other similar compounds, such as:

    1,7-Difluoro-1,1,5,7,7-pentanitro-5-aza-3-oxahexane: Similar structure but with one less carbon atom.

    This compound: Similar structure but with different substituents.

The uniqueness of this compound lies in its specific arrangement of nitro groups, fluorine atoms, and the aza-oxa heptane backbone, which imparts distinct chemical and physical properties .

Properties

CAS No.

80308-82-3

Molecular Formula

C5H6F2N6O11

Molecular Weight

364.13 g/mol

IUPAC Name

N-[(2-fluoro-2,2-dinitroethoxy)methyl]-N-(2-fluoro-2,2-dinitroethyl)nitramide

InChI

InChI=1S/C5H6F2N6O11/c6-4(9(14)15,10(16)17)1-8(13(22)23)3-24-2-5(7,11(18)19)12(20)21/h1-3H2

InChI Key

SOLZWBGEHVEJDE-UHFFFAOYSA-N

Canonical SMILES

C(C([N+](=O)[O-])([N+](=O)[O-])F)N(COCC([N+](=O)[O-])([N+](=O)[O-])F)[N+](=O)[O-]

Origin of Product

United States

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